molecular formula C6H11NO3 B1504145 (R)-Methyl morpholine-2-carboxylate CAS No. 1314999-04-6

(R)-Methyl morpholine-2-carboxylate

Cat. No.: B1504145
CAS No.: 1314999-04-6
M. Wt: 145.16 g/mol
InChI Key: RTITWBGWTASYEG-RXMQYKEDSA-N
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Description

(R)-Methyl morpholine-2-carboxylate is a chiral organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. This compound is characterized by its chiral center, which gives it distinct properties compared to its enantiomer. It is primarily used as a building block in the synthesis of other chiral molecules, which are essential in various fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, which involve the use of chiral catalysts or auxiliaries to ensure the formation of the desired enantiomer.

  • Chemical Reactions: Common reactions include the esterification of morpholine-2-carboxylic acid with methanol under acidic conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, this compound is often produced in batch reactors, where precise control over reaction conditions is maintained to ensure high enantiomeric purity.

  • Continuous Flow Processes: Advanced production methods may involve continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can be performed on the ester group to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with strong bases or acids, are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

(R)-Methyl morpholine-2-carboxylate is widely used in scientific research due to its chiral nature. It serves as a valuable building block in the synthesis of other chiral molecules, which are crucial in the development of new drugs and materials. Its applications include:

  • Chemistry: Used in the synthesis of chiral intermediates and catalysts.

  • Biology: Employed in the study of enzyme-substrate interactions and chiral recognition processes.

  • Medicine: Utilized in the development of enantiomerically pure pharmaceuticals.

  • Industry: Applied in the production of chiral additives and fine chemicals.

Mechanism of Action

The mechanism by which (R)-Methyl morpholine-2-carboxylate exerts its effects depends on its specific application. In general, its chiral center allows it to interact selectively with other chiral molecules, leading to specific biological or chemical outcomes. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

(R)-Methyl morpholine-2-carboxylate is unique due to its chiral center, which distinguishes it from its enantiomer, (S)-methyl morpholine-2-carboxylate. Other similar compounds include:

  • Methyl Morpholine-2-Carboxylate (racemic mixture): Contains both enantiomers in equal proportions.

  • Morpholine-2-Carboxylic Acid: The parent compound without the methyl ester group.

  • Other Chiral Esters: Similar compounds with different chiral centers and functional groups.

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Properties

IUPAC Name

methyl (2R)-morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTITWBGWTASYEG-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680189
Record name Methyl (2R)-morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314999-04-6
Record name Methyl (2R)-morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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